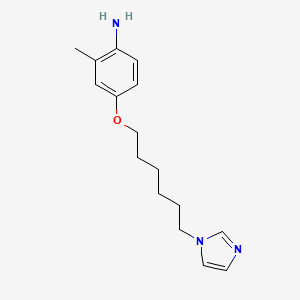
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline is an organic compound that features an imidazole ring, a hexyl chain, and a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with a hexyl halide (e.g., hexyl bromide) in the presence of a base such as potassium carbonate.
Coupling with Methylaniline: The final step involves the coupling of the hexyl-imidazole intermediate with 2-methylaniline through an etherification reaction, typically using a strong base like sodium hydride and a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring or the methylaniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or aniline derivatives.
Scientific Research Applications
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The hexyl chain and methylaniline group contribute to the compound’s overall hydrophobicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring and a phenol group.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Features an imidazole ring and a phenyl group with an ethanone substituent.
1,4-Di(1H-imidazol-1-yl)butane: Contains two imidazole rings connected by a butane chain.
Uniqueness
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexyl chain and methylaniline group differentiates it from other imidazole derivatives, potentially leading to unique applications and mechanisms of action.
Properties
CAS No. |
88138-77-6 |
|---|---|
Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
4-(6-imidazol-1-ylhexoxy)-2-methylaniline |
InChI |
InChI=1S/C16H23N3O/c1-14-12-15(6-7-16(14)17)20-11-5-3-2-4-9-19-10-8-18-13-19/h6-8,10,12-13H,2-5,9,11,17H2,1H3 |
InChI Key |
ANIBOBNORNNMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCCN2C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


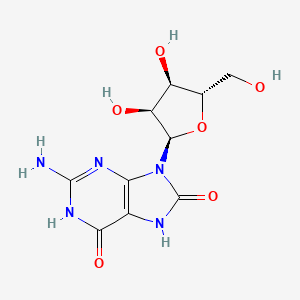
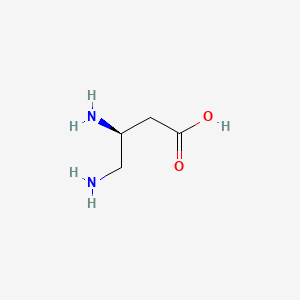
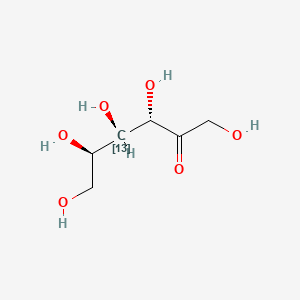
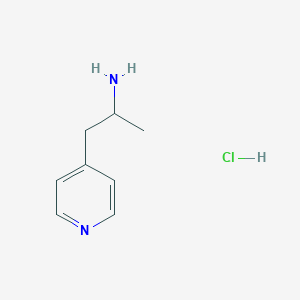
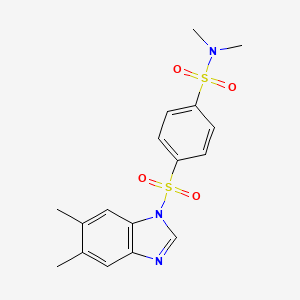
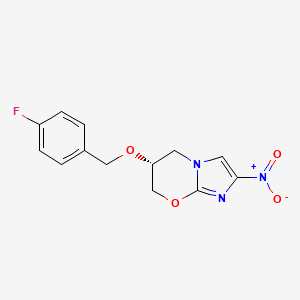

![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
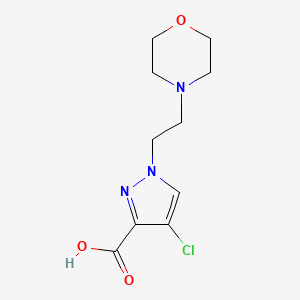

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)

![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
